molecular formula C18H30N2O B3950005 [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone

Cat. No.: B3950005
M. Wt: 290.4 g/mol
InChI Key: BOOWEMCSPIGOIA-UHFFFAOYSA-N
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Description

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone is a complex organic compound with a unique structure that includes a cyclohexene ring and a piperidine moiety

Properties

IUPAC Name

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30N2O/c21-18(20-11-5-2-6-12-20)17-9-13-19(14-10-17)15-16-7-3-1-4-8-16/h1,3,16-17H,2,4-15H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOOWEMCSPIGOIA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)C(=O)C2CCN(CC2)CC3CCC=CC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone typically involves multi-step organic reactions. One common approach is to start with the cyclohexene derivative and introduce the piperidine ring through a series of nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the nucleophilic attack.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or other reducible groups.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or lithium diisopropylamide (LDA) to replace specific functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Sodium hydride in DMF.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alkanes or alcohols.

Scientific Research Applications

Chemistry

In chemistry, [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used as a ligand in receptor studies or as a precursor for the synthesis of bioactive molecules. Its ability to interact with biological targets makes it a useful tool in drug discovery and development.

Medicine

In medicine, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or analgesic effects. Research is ongoing to explore its potential therapeutic applications.

Industry

In the industrial sector, [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in polymer science and materials engineering.

Mechanism of Action

The mechanism of action of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone involves its interaction with specific molecular targets. For example, it may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of [1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone lies in its combination of a cyclohexene ring and a piperidine moiety, which provides a versatile scaffold for the introduction of various functional groups. This makes it a valuable compound in both research and industrial applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone
Reactant of Route 2
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[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]-piperidin-1-ylmethanone

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